molecular formula C10H13ClO B1368273 4-(4-Chlorophenyl)butan-1-ol

4-(4-Chlorophenyl)butan-1-ol

Cat. No.: B1368273
M. Wt: 184.66 g/mol
InChI Key: UIXDXDYFMWTCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)butan-1-ol is a secondary alcohol characterized by a butan-1-ol backbone substituted with a 4-chlorophenyl group at the fourth carbon.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

4-(4-chlorophenyl)butan-1-ol

InChI

InChI=1S/C10H13ClO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8H2

InChI Key

UIXDXDYFMWTCEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCO)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol

  • Structure : Features an imidazole ring at the first carbon and a hydroxyl group at the second carbon.
  • Molecular Formula : C₁₃H₁₅ClN₂O
  • CAS No.: 67085-11-4
  • Such compounds are often explored for antifungal or antiparasitic applications due to imidazole’s role in inhibiting cytochrome P450 enzymes .
  • Research Findings : This derivative is listed in chemical databases but lacks explicit bioactivity data in the evidence. Its synthesis suggests utility in medicinal chemistry.

4-(4-Chlorophenyl)sulfanylbutan-1-ol

  • Structure: Contains a sulfanyl (-S-) group linking the 4-chlorophenyl group to the butanol chain.
  • Molecular Formula : C₁₀H₁₃ClOS
  • CAS No.: 15446-08-9
  • Sulfur-containing compounds are common in agrochemicals and protease inhibitors.

4-(4-Methylphenyl)butan-1-ol

  • Structure : Substituted with a 4-methylphenyl group instead of 4-chlorophenyl.
  • Molecular Formula : C₁₁H₁₆O
  • CAS No.: Not explicitly provided (see ).
  • Key Properties : The methyl group reduces electronegativity compared to chlorine, increasing hydrophobicity. This compound is used in organic synthesis and material science.
  • Research Findings : Marketed as a high-purity reagent for scalable research and production applications .

4-Amino-1-(4-chlorophenyl)butan-1-ol

  • Structure: Features an amino (-NH₂) group at the fourth carbon.
  • Molecular Formula: C₁₀H₁₄ClNO
  • CAS No.: Not explicitly provided (see ).
  • Key Properties: The amino group introduces basicity and hydrogen-bonding capacity, making it suitable for coordination chemistry or as a precursor in drug synthesis.
  • Research Findings : Listed in specialized chemical catalogs, suggesting niche applications in medicinal chemistry .

4-[(4-Methylphenyl)amino]butan-1-ol

  • Structure: Contains a 4-methylphenylamino group.
  • Molecular Formula: C₁₁H₁₇NO
  • CAS No.: 356086-86-7
  • Key Properties : Combines alcohol and amine functionalities, enabling dual reactivity. Such bifunctional compounds are explored in drug design for targeting multiple biological pathways .

Data Table: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Groups Notable Applications
This compound C₁₀H₁₃ClO 184.66 Not provided -OH, 4-Cl-C₆H₄ Hypothesized in agrochemicals
4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol C₁₃H₁₅ClN₂O 258.73 67085-11-4 -OH, imidazole, 4-Cl-C₆H₄ Medicinal chemistry
4-(4-Chlorophenyl)sulfanylbutan-1-ol C₁₀H₁₃ClOS 216.73 15446-08-9 -OH, -S-, 4-Cl-C₆H₄ Organic synthesis
4-(4-Methylphenyl)butan-1-ol C₁₁H₁₆O 164.24 Not provided -OH, 4-CH₃-C₆H₄ Research reagent
4-Amino-1-(4-chlorophenyl)butan-1-ol C₁₀H₁₄ClNO 199.68 Not provided -OH, -NH₂, 4-Cl-C₆H₄ Drug precursors
4-[(4-Methylphenyl)amino]butan-1-ol C₁₁H₁₇NO 179.26 356086-86-7 -OH, -NH-, 4-CH₃-C₆H₄ Multitarget drug design

Key Research Findings and Implications

  • Biological Activity: Compounds with imidazole or amino groups (e.g., 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol) show promise in targeting enzymatic pathways, though specific bioassays are needed .
  • Synthetic Utility: Sulfanyl and methyl derivatives (e.g., 4-(4-Chlorophenyl)sulfanylbutan-1-ol) are valuable intermediates in organocatalysis and materials science due to their tunable hydrophobicity .
  • Market Trends: Amino-alcohol derivatives like 4-[(4-Methylphenyl)amino]butan-1-ol are gaining traction in pharmaceutical R&D, with projected growth in production and applications by 2025 .

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